2-chloro-n-[(1h-indol-2-yl)methyl]acetamide
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Overview
Description
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is an organic compound that features a chloroacetamide group attached to an indole moiety
Scientific Research Applications
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.
Biological Studies: The compound is used in studies related to cell signaling and apoptosis, given the biological activity of the indole moiety.
Material Science: It can be used in the synthesis of novel materials with specific electronic properties.
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been studied for their antimicrobial activity . In these studies, FtsZ, a key functional protein in bacterial cell division, has been recognized as a potential target .
Mode of Action
It’s likely that the compound interacts with its target protein, leading to changes that inhibit bacterial cell division .
Biochemical Pathways
Given its potential target, it may interfere with the normal function of the ftsz protein, disrupting the process of bacterial cell division .
Result of Action
Based on similar compounds, it may inhibit bacterial cell division, leading to the death of bacterial cells .
Action Environment
Like many chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
It is known that the compound is soluble in chloroform and methanol, but insoluble in water . The compound’s structure suggests potential interactions with enzymes, proteins, and other biomolecules, but specific interactions have not been reported in the literature.
Cellular Effects
Related compounds such as chloroacetamide are known to be toxic and can cause irritation to eyes and skin
Metabolic Pathways
It is possible that the compound is involved in the metabolism of tryptophan, given the presence of the indole group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-n-[(1h-indol-2-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with an indole derivative. One common method includes the use of thionyl chloride (SOCl2) to promote the reaction under anhydrous conditions . The reaction is carried out in a suitable solvent, such as dichloromethane, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques, would be applicable to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The indole moiety can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the initial synthesis.
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate (KMnO4) for oxidation reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while hydrolysis will produce carboxylic acids and amines.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-chloro-n-[(1h-indol-2-yl)methyl]acetamide is unique due to the presence of the indole moiety, which imparts specific biological activities not found in other chloroacetamide derivatives. This makes it a valuable compound for research in medicinal chemistry and biological studies.
Properties
IUPAC Name |
2-chloro-N-(1H-indol-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O/c12-6-11(15)13-7-9-5-8-3-1-2-4-10(8)14-9/h1-5,14H,6-7H2,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLRIZWCDIFBID-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)CNC(=O)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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